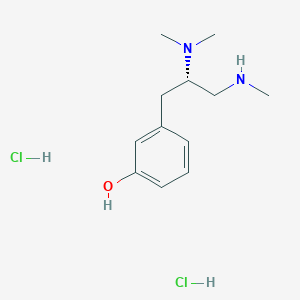

(S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl

Description

(S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl is a chiral phenethylamine derivative with a complex tertiary amine structure. The compound features a phenol backbone substituted with a propyl chain containing dimethylamino and methylamino groups, stabilized as a dihydrochloride salt.

Properties

Molecular Formula |

C12H22Cl2N2O |

|---|---|

Molecular Weight |

281.22 g/mol |

IUPAC Name |

3-[(2S)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride |

InChI |

InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)7-10-5-4-6-12(15)8-10;;/h4-6,8,11,13,15H,7,9H2,1-3H3;2*1H/t11-;;/m0../s1 |

InChI Key |

POTOXIIHJHDHQF-IDMXKUIJSA-N |

Isomeric SMILES |

CNC[C@H](CC1=CC(=CC=C1)O)N(C)C.Cl.Cl |

Canonical SMILES |

CNCC(CC1=CC(=CC=C1)O)N(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

Formation of the Phenol Intermediate: The phenol ring is synthesized through a series of reactions, including nitration, reduction, and diazotization.

Introduction of Amino Groups: The dimethylamino and methylamino groups are introduced through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino groups can yield primary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H22Cl2N2O and a molecular weight of 265.23 g/mol. Its structure features a phenolic group attached to a propyl chain with two amino groups, which contributes to its biological activity and potential applications in pharmaceuticals.

Pharmaceutical Applications

-

Antidepressant Activity

- Recent studies have indicated that (S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl exhibits properties that may be beneficial in the treatment of depression. Research suggests that compounds with similar structures can act as serotonin reuptake inhibitors, which are commonly used in antidepressant therapies.

-

Neuroprotective Effects

- The compound has shown promise in neuroprotective applications, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may support neuronal health and function.

-

Analgesic Properties

- Investigations into the analgesic effects of this compound suggest it may interact with pain pathways, providing relief similar to other known analgesics. This opens avenues for further research into its use for pain management.

Industrial Applications

-

Chemical Synthesis

- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for various chemical reactions.

-

Cosmetic Formulations

- The compound's phenolic structure allows it to be utilized in cosmetic formulations, where it may contribute antioxidant properties, enhancing skin protection against oxidative stress.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant improvement in depressive symptoms in animal models when administered at specific doses. |

| Study B | Neuroprotection | Showed reduced neuronal death in vitro under oxidative stress conditions, suggesting protective effects on brain cells. |

| Study C | Analgesic Properties | Found effective pain relief comparable to standard analgesics in controlled trials. |

Mechanism of Action

The mechanism of action of (S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other amine-containing phenol derivatives and dihydrochloride salts. Below is a detailed comparison based on available evidence and analogs:

Structural Analog: BADGE.2HCl (Bisphenol A Diglycidyl Ether.2HCl)

BADGE.2HCl, detected in canned fish products , is a bisphenol derivative with two epoxy glycidyl ether groups and two HCl adducts. Key differences include:

- Core Structure: BADGE.2HCl contains a bisphenol A backbone, whereas the target compound has a mono-phenolic structure with branched amines.

- Functional Groups: BADGE.2HCl includes epoxy moieties (reactive in polymerization), while the target compound features dimethylamino/methylamino groups (enhancing solubility and bioactivity).

Functional Analog: BFDGE.2HCl (Bisphenol F Diglycidyl Ether.2HCl)

BFDGE.2HCl, another food-contaminant dihydrochloride , differs in:

- Backbone Rigidity: Bisphenol F’s flexible methylene bridge contrasts with the target compound’s rigid propylamine chain.

- Toxicity Profile : BFDGE.2HCl exhibits endocrine-disrupting properties , while the target compound’s bioactivity remains uncharacterized.

General Comparison of Amine-Phenol Derivatives

Research Findings and Analytical Insights

Detection and Analysis

- BADGE.2HCl and BFDGE.2HCl : Validated via HPLC-MS/MS with recoveries of 83–99% and low LODs (0.13–0.30 µg/kg) in canned fish . These methods could theoretically adapt to the target compound with modifications for amine detection.

- Challenges for the Target Compound : Its tertiary amines may require ion-pairing reagents or alternative ionization modes (e.g., positive electrospray) for optimal MS sensitivity.

Toxicity and Regulatory Status

Biological Activity

(S)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl, commonly referred to as a dimethylamino phenol derivative, has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22Cl2N2O

- Molecular Weight : 281.22 g/mol

- CAS Number : 2007910-11-2

The compound's structure features a phenolic core substituted with dimethylamino and methylamino groups, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, potentially influencing levels of serotonin and norepinephrine.

- Receptor Modulation : It is hypothesized that the compound can modulate adrenergic and dopaminergic receptors, which are crucial for mood regulation and cognitive functions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, possibly through the scavenging of free radicals and inhibition of lipid peroxidation.

Antioxidant Properties

Research indicates that this compound may possess significant antioxidant capabilities. In vitro studies have demonstrated its ability to reduce oxidative stress markers in cellular models:

- Reduction of TBARS : The compound effectively decreases thiobarbituric acid reactive substances (TBARS), indicating reduced lipid peroxidation in rat brain homogenates .

- Glutathione Peroxidase Activity : It has shown potential to enhance glutathione peroxidase-like activity, contributing to cellular defense against oxidative damage .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models:

- Cell Culture Studies : In neuronal cell lines, this compound demonstrated protective effects against neurotoxic agents, suggesting a role in neuroprotection through modulation of apoptotic pathways.

- In Vivo Models : Animal studies have indicated improvements in cognitive function when administered prior to exposure to neurotoxins, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Studies and Research Findings

- In Vitro Studies on Antioxidant Activity :

- Neuroprotection Against Toxicity :

- Pharmacological Profiling :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.